molecular formula C15H24N2S B5756904 N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline

N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline

Cat. No. B5756904
M. Wt: 264.4 g/mol
InChI Key: DGTSKFWYICLFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline, also known as DTMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thioether derivative of aniline, and its unique structure makes it a valuable tool for understanding various biochemical and physiological processes.

Mechanism of Action

N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline's mechanism of action is believed to involve its interaction with sigma-1 receptors. It has been shown to modulate the activity of these receptors, leading to changes in various cellular processes. N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline has been shown to have a variety of biochemical and physiological effects. In addition to its interactions with sigma-1 receptors and acetylcholinesterase, it has been shown to modulate the activity of various ion channels, including calcium and potassium channels. It has also been shown to have antioxidant properties, reducing oxidative stress and protecting against cellular damage.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline's unique structure and mechanism of action make it a valuable tool for studying various biochemical and physiological processes. Its high affinity for sigma-1 receptors and ability to modulate the activity of various ion channels make it a useful tool for studying cellular signaling pathways. However, its potential toxicity and limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields, such as cancer research and drug development.

Synthesis Methods

N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline can be synthesized by reacting N,N-diethyl-4-(chloromethyl)aniline with thiomorpholine in the presence of a base such as sodium hydride. This reaction yields N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline as a white crystalline solid with a melting point of 83-85°C.

Scientific Research Applications

N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for sigma-1 receptors, which are involved in a wide range of cellular processes, including neurotransmitter release, ion channel regulation, and cell survival. N,N-diethyl-4-(4-thiomorpholinylmethyl)aniline has also been studied for its potential use as a neuroprotective agent, as it has been shown to reduce oxidative stress and protect against neuronal damage in animal models.

properties

IUPAC Name

N,N-diethyl-4-(thiomorpholin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2S/c1-3-17(4-2)15-7-5-14(6-8-15)13-16-9-11-18-12-10-16/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTSKFWYICLFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5423702

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